Ygwfl-NH2

Beschreibung

Based on nomenclature conventions, the "-NH2" suffix suggests the presence of an amide or primary amine functional group. Synthesis methodologies for similar compounds often involve multi-step organic reactions, such as reductive amination, coupling reactions, or solid-phase peptide synthesis (SPPS) . For instance, the use of reagents like NaBH4 (sodium borohydride) and TsCl (tosyl chloride) in and aligns with typical strategies for modifying amines or protecting functional groups during synthesis. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography (as implied in ) are critical for confirming its structure and purity.

Ygwfl-NH2 may belong to a class of bioactive molecules, given the emphasis on pharmacological research in and . However, its specific therapeutic targets, stability profiles, or pharmacokinetic properties remain unaddressed in the available data.

Eigenschaften

Molekularformel |

C37H45N7O6 |

|---|---|

Molekulargewicht |

683.8 g/mol |

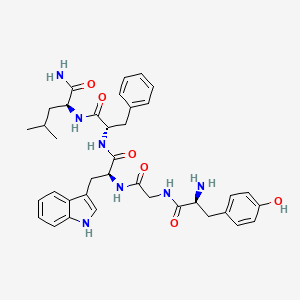

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C37H45N7O6/c1-22(2)16-30(34(39)47)43-36(49)31(18-23-8-4-3-5-9-23)44-37(50)32(19-25-20-40-29-11-7-6-10-27(25)29)42-33(46)21-41-35(48)28(38)17-24-12-14-26(45)15-13-24/h3-15,20,22,28,30-32,40,45H,16-19,21,38H2,1-2H3,(H2,39,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)/t28-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

VGMSMMKQRJOPQL-MCEBTLFFSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of YGWFL-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as HBTU or DIC.

Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of YGWFL-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

YGWFL-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zu bilden, wenn Cysteinreste vorhanden sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und das Peptid in seine reduzierte Form zurückversetzen.

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HBTU oder DIC.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen umfassen modifizierte Peptide mit veränderten strukturellen oder funktionellen Eigenschaften, wie z. B. erhöhte Stabilität oder veränderte Rezeptoraffinität .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

YGWFL-NH2 übt seine Wirkung aus, indem es an den μ-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor (GPCR). Nach der Bindung induziert es eine Konformationsänderung im Rezeptor, was zur Aktivierung nachgeschalteter Signalwege führt. Diese Wege umfassen die Hemmung der Adenylatcyclase, die Aktivierung von Kaliumkanälen und die Hemmung von Calciumkanälen, was letztendlich zu analgetischen Wirkungen führt.

Wirkmechanismus

YGWFL-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels, ultimately resulting in analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key Observations :

- Synthetic Complexity : Ygwfl-NH2 likely requires fewer steps compared to metal complexes like KeJIe3a (II), which involve coordination chemistry and stringent reaction conditions .

- Functional Versatility : Unlike TsCl derivatives (used primarily as intermediates), Ygwfl-NH2 may have inherent bioactivity, similar to peptide-based drugs referenced in and .

Stability and Reactivity

discusses the stability of lanthanide ions (e.g., Gd³⁺, Dy³⁺) in aqueous solutions, which contrasts with Ygwfl-NH2’s probable instability under acidic or oxidative conditions due to its amine/amide groups. For example:

- pH Sensitivity : Amine groups in Ygwfl-NH2 may protonate in acidic environments, altering solubility and reactivity, whereas sulfonate-based compounds (e.g., TsCl derivatives) exhibit greater pH stability .

- Thermal Stability : Metal complexes like KeJIe3a (II) typically degrade at high temperatures (>200°C), whereas Ygwfl-NH2’s peptide bonds may hydrolyze at lower temperatures (~100°C) .

Analytical Characterization

Ygwfl-NH2’s characterization likely mirrors protocols in and :

- Chromatography : HPLC or column chromatography for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for structural elucidation and mass spectrometry for molecular weight confirmation.

In contrast, metal complexes (e.g., BHCMyTa (III)) require additional techniques like X-ray diffraction or ICP-MS for metal content analysis .

Pharmacological Potential

and emphasize rigorous bioequivalence and efficacy testing for drug candidates. While Ygwfl-NH2’s pharmacological data are absent, its comparison with TsCl-derived prodrugs or peptide therapeutics (e.g., insulin analogs) would focus on:

- Bioavailability : Peptides like Ygwfl-NH2 often face challenges in oral absorption due to enzymatic degradation, necessitating formulation strategies (e.g., liposomal encapsulation).

- Target Specificity : Unlike small-molecule metal complexes (e.g., KeJIe3a (II)), Ygwfl-NH2 may bind selectively to protein targets via hydrogen bonding or electrostatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.